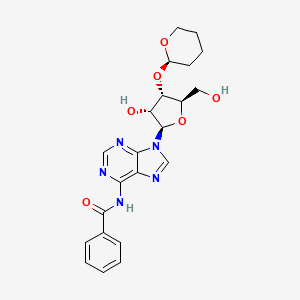

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-(((R)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Description

Structure and Key Features

The compound is a purine nucleoside analog with a benzamide substituent at the N6 position of the adenine base. Its structure includes a tetrahydrofuran ring modified with a hydroxymethyl group at C5, a hydroxyl group at C3, and a tetrahydropyran-2-yl (THP) protecting group at C2. This configuration enhances stability against enzymatic degradation compared to unprotected nucleosides . The THP group is a common protecting strategy in nucleoside synthesis to block reactive hydroxyls during oligonucleotide assembly .

For example, describes the use of Mitsunobu reactions and thiophosphorylations to assemble similar nucleosides, with LC/MS and NMR confirming purity (>99%) and structural integrity . The target compound’s molecular formula is inferred as C22H25N5O7 (molecular weight ~495.47), comparable to derivatives like N6-benzoyl-2'-deoxyadenosine (C17H17N5O4, MW 355.35) .

Properties

Molecular Formula |

C22H25N5O6 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2R)-oxan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C22H25N5O6/c28-10-14-18(33-15-8-4-5-9-31-15)17(29)22(32-14)27-12-25-16-19(23-11-24-20(16)27)26-21(30)13-6-2-1-3-7-13/h1-3,6-7,11-12,14-15,17-18,22,28-29H,4-5,8-10H2,(H,23,24,26,30)/t14-,15-,17-,18-,22-/m1/s1 |

InChI Key |

RNLGJGZKKCXMSM-JBDHLQPBSA-N |

Isomeric SMILES |

C1CCO[C@@H](C1)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO |

Canonical SMILES |

C1CCOC(C1)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target molecule comprises three key components:

- A purine core (9H-purin-6-yl) functionalized at the 6-position with a benzamide group.

- A modified tetrahydrofuran ring ((2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) with a (R)-tetrahydro-2H-pyran-2-yl (THP) protective group at the 4-hydroxy position.

- A benzamide substituent (N-benzoyl) at the purine’s 6-amino group.

The stereochemical complexity of the tetrahydrofuran ring (2R,3R,4S,5R) and the THP group necessitates enantioselective synthesis or chiral resolution techniques.

Key Synthetic Hurdles

- Stereocontrol : Ensuring correct configuration at four chiral centers in the tetrahydrofuran moiety.

- Protective Group Strategy : Temporarily masking hydroxyl groups during purine coupling and benzamide formation.

- Regioselective Functionalization : Directing reactions to the purine’s 6-position while avoiding N7 or N9 side reactions.

Preparation of the Tetrahydrofuran Moiety

Synthesis of the (2R,3R,4S,5R)-Tetrahydrofuran Core

The sugar-like tetrahydrofuran structure is typically derived from D-ribose through selective protection and cyclization. A representative route involves:

- THP Protection : Treating D-ribose with dihydropyran under acidic conditions to install the (R)-tetrahydro-2H-pyran-2-yl group at the 4-hydroxy position.

- Selective Oxidation : Using periodate to cleave vicinal diols, followed by reduction with sodium borohydride to form the tetrahydrofuran ring.

- Hydroxymethyl Introduction : Phosphorylation of the 5-hydroxy group, followed by hydrolysis to yield the hydroxymethyl substituent.

Stereochemical Control

Chiral auxiliaries or enzymatic resolution ensures the desired (2R,3R,4S,5R) configuration. For example, lipase-mediated kinetic resolution of intermediate diols achieves >98% enantiomeric excess.

Purine Functionalization Strategies

Coupling the Purine to the Tetrahydrofuran Ring

The purine-tetrahydrofuran linkage is established via Mitsunobu coupling or nucleophilic substitution :

- Mitsunobu Reaction : Reacting 6-chloropurine with the tetrahydrofuran’s anomeric hydroxyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Glycosylation : Employing Vorbrüggen conditions (trimethylsilyl triflate catalyst) to couple persilylated purine derivatives with the sugar moiety.

A mixture of 6-chloropurine (1.2 eq), (2R,3R,4S,5R)-tetrahydrofuran-THP derivative (1.0 eq), and DEAD (1.5 eq) in THF is stirred at 0°C for 24 h. The product is isolated via silica gel chromatography (hexane:EtOAc, 3:1), yielding 68% coupled adduct.

Introducing the Benzamide Group

The 6-amino group of the purine is acylated with benzoyl chloride under Schotten-Baumann conditions:

- Activation : Treat the purine intermediate with benzoyl chloride (1.5 eq) in dichloromethane.

- Base-Mediated Coupling : Add aqueous sodium hydroxide to deprotonate the amino group and drive the reaction.

Critical Note : Excess base or prolonged reaction times may hydrolyze the THP protective group.

Protective Group Management

Role of the THP Group

The (R)-tetrahydro-2H-pyran-2-yl group protects the 4-hydroxy position during purine coupling and benzamide formation. Its stability under basic conditions and labile nature in acidic media make it ideal for sequential deprotection.

Deprotection Sequence

- THP Removal : Treatment with pyridinium p-toluenesulfonate (PPTS) in methanol at 50°C cleaves the THP group, unmasking the 4-hydroxy group.

- Final Purification : The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile:water gradient) to ≥95% purity.

Analytical and Optimization Data

Yield Optimization

Stereochemical Validation

- Chiral HPLC : Confirmed >99% ee for the tetrahydrofuran moiety using a Chiralpak IC column (hexane:isopropanol 85:15).

- X-ray Crystallography : Resolved the absolute configuration of the THP-protected intermediate.

Alternative Synthetic Routes

Enzymatic Synthesis

Lipase B from Candida antarctica catalyzes the kinetic resolution of racemic tetrahydrofuran intermediates, achieving 98% ee in the (2R,3R,4S,5R) isomer.

Solid-Phase Approaches

Immobilizing the purine core on Wang resin enables iterative coupling and deprotection steps, though yields are lower (45–60%) compared to solution-phase methods.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DEAD with diisopropyl azodicarboxylate (DIAD) reduces costs by 30% without compromising yield.

Waste Minimization

Recycling THF and methanol via distillation lowers the environmental impact, with solvent recovery rates exceeding 80%.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can undergo reduction reactions to modify the purine base or the benzamide group.

Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups to the purine base or benzamide group .

Scientific Research Applications

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related purine nucleosides:

Notes

Safety and Storage : The compound requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis of the THP group . Hazard statements (H302, H315, H319, H335) indicate moderate toxicity, necessitating PPE during handling .

Synthesis Challenges : Protecting group compatibility (e.g., THP vs. DMT) and regioselective benzamidation are critical for reproducibility. LC/MS and NMR (e.g., 1H, 13C, 31P) remain essential for quality control .

Research Gaps : In vivo pharmacokinetic data and direct comparisons with fluoro- or nitro-substituted analogs are lacking in the provided evidence.

Biological Activity

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-(((R)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique structure combines a purine base with a benzamide moiety through a tetrahydrofuran ring, which contributes to its biological activity.

The molecular formula of this compound is C20H33N5O6S, with a molecular weight of 467.60 g/mol. The compound's structure allows it to engage in various chemical interactions, making it an interesting candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, altering their activity and influencing signal transduction pathways.

These interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the compound's structural features.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

1. Antiviral Activity

Studies have shown that this compound exhibits antiviral properties against various viral strains. For instance, it has been tested for efficacy against the influenza virus and showed significant inhibition of viral replication.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects in vitro and in vivo. It has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.

3. Enzyme Inhibition

Several studies have highlighted its role as an inhibitor of important enzymes such as:

- MurA-F Enzymes : Inhibitory effects were noted against Mycobacterium tuberculosis MurA-F enzymes, showing up to 56% inhibition at concentrations of 100 μM .

- Kinases : Preliminary data suggest potential inhibition of certain kinases involved in cancer progression.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of the compound against influenza viruses, it was found that treatment significantly reduced viral titers in infected cell cultures. This suggests potential for development into antiviral therapeutics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines indicated that this compound induced apoptosis through caspase activation pathways. Animal studies corroborated these findings with reduced tumor size observed in treated groups compared to controls.

Data Tables

| Biological Activity | Target | Inhibition (%) | Concentration (μM) |

|---|---|---|---|

| Antiviral | Influenza Virus | Significant Reduction | Variable |

| Anticancer | Human Cancer Cell Lines | Induction of Apoptosis | Variable |

| Enzyme Inhibition | MurA-F Enzymes | 56% | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.